Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a chemical compound characterized by a unique structure that incorporates a benzotriazine ring. This compound is identified by its Chemical Abstracts Service number 102117-93-1 and has the molecular formula . Its structure features an acetate functional group attached to a benzotriazine moiety, which contributes to its potential reactivity and biological activity.
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications .
The synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate typically involves several key steps:
Specific reaction conditions, including temperature, solvent choice, and catalyst presence, are critical for optimizing yield and purity. Common solvents include dimethylformamide and acetic acid, while catalysts may vary based on the specific reaction pathway chosen .
The molecular structure of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate can be represented as follows:
This structure features:
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate can participate in various chemical reactions:
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed. The choice of solvent and reaction temperature plays a crucial role in determining the outcome of these reactions .
The products formed from these reactions depend on the specific conditions used. For instance:
The mechanism of action for methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate involves its interaction with specific enzymes or receptors within biological systems. It may act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Understanding these interactions is essential for elucidating its potential therapeutic effects .
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is noted for:
The compound is classified as an irritant; thus handling precautions are necessary. Its reactivity profile allows it to participate in diverse chemical transformations relevant to synthetic organic chemistry .
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate has several scientific applications:
The one-pot diazotization-alkylation protocol represents the most efficient synthetic route to methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate, achieving yields of 85–90% after recrystallization from ethanol. This method initiates with the diazotization of methyl anthranilate (5) using sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0°C, generating a highly reactive diazonium salt intermediate. Without isolation, this intermediate undergoes immediate nucleophilic trapping by glycine methyl ester hydrochloride in the presence of triethylamine (TEA), which acts as both a base and HCl scavenger. The reaction proceeds through nucleophilic attack at the electrophilic triazine nitrogen, leading to ring closure and formation of the benzotriazinone core [5].
Critical parameters for optimization include:
The one-pot methodology eliminates intermediate purification steps, reduces reaction time, and minimizes yield losses associated with diazonium salt instability. Spectroscopic monitoring confirms complete consumption of methyl anthranilate within 30 minutes, with benzotriazinone formation verified by the emergence of characteristic carbonyl stretching frequencies at 1675 cm⁻¹ (C=O, triazinone) and 1720 cm⁻¹ (ester) in FTIR [5].
Table 1: Optimization of One-Pot Diazotization-Alkylation Parameters
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 25°C | 0°C → RT | +35% yield |
Base | Pyridine | Triethylamine | +20% yield |
Glycine Equivalent | 0.8 eq | 1.2 eq | +15% yield |
Solvent System | Anhydrous THF | H₂O/EtOH (1:3) | +25% yield |
Alternative multi-step pathways commence with isatoic anhydride (1) as the benzoxazine precursor. Reaction with ammonia in the presence of ammonium carbonate yields anthranilamide (2), which undergoes diazotization under acidic conditions (NaNO₂/HCl, 0°C) to furnish 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (3). This benzotriazinone intermediate then undergoes chemoselective N-alkylation with methyl chloroacetate in dimethylformamide (DMF), using potassium carbonate as base at 100°C. This step exclusively yields methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate (6a) without detectable O-alkylation products [5].
Despite the longer synthetic sequence (4 steps from isatoic anhydride), this route provides strategic advantages for installing modified acetate side chains unavailable through the one-pot method. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
The multistep approach remains essential for preparing analogs like methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate (6b), where side chain flexibility impacts biological activity [5].
Table 2: Spectral Signatures of Key Multi-Step Intermediates
Compound | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |
---|---|---|
Anthranilamide (2) | 7.45 (t, J=7.8Hz, 1H), 6.65 (d, J=8.1Hz, 1H) | 171.8 (C=O), 151.2 (C-OH) |
Benzotriazinone (3) | 8.25 (d, J=8.0Hz, 1H), 7.85 (t, J=7.5Hz, 1H) | 160.2 (C=O, triazinone), 147.6 (C-N) |
Methyl (4-oxobenzotriazin-3-yl)acetate (6a) | 5.22 (s, 2H, NCH₂), 3.77 (s, 3H, OCH₃) | 166.3 (C=O, ester), 155.9 (C=O, triazinone) |
The nucleophilic character of the benzotriazinone nitrogen at position 3 enables selective alkylation when reacted with methyl chloroacetate in anhydrous DMF under basic conditions (K₂CO₃, 100°C). This reaction demonstrates exclusive N-alkylation regioselectivity over O-alkylation due to superior nucleophilicity at nitrogen and steric accessibility. Computational studies indicate the nitrogen lone pair participates more effectively in nucleophilic attack compared to the carbonyl oxygen, with a calculated energy difference of 4.8 kcal/mol favoring N-alkylation [5].
Critical factors governing chemoselectivity include:
Friedel-Crafts acylation approaches, while valuable for aromatic substitutions, remain unsuitable for direct functionalization of the benzotriazinone core due to Lewis acid incompatibility (e.g., AlCl₃ induces decomposition). Instead, pre-formed methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate serves as an electrophile for further derivatization via its activated ester group [1] [5].
The azide coupling methodology enables sophisticated molecular diversification of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate. This involves sequential conversion of the methyl ester to hydrazide intermediates (7a,b) using hydrazine hydrate in refluxing ethanol (6 hours). Subsequent diazotization with sodium nitrite in aqueous HCl at 0°C generates transient acyl azides (8a,b), which undergo Curtius-type rearrangement to isocyanates. These reactive species are trapped in situ by nucleophiles including:
Coupling with glycine methyl ester hydrochloride yields methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate (11a), a dipeptide analog demonstrating enhanced antibacterial activity (MIC: 6.25 μg/mL against Escherichia coli). Structural confirmation comes from distinctive NMR patterns:
Hydrazide intermediates also undergo Schiff base condensation with aldehydes (e.g., 4-methoxybenzaldehyde, 4-dimethylaminobenzaldehyde) or reducing sugars (arabinose) to yield hydrazones (13-15) with demonstrated cytotoxicity against HepG2 cells (e.g., compound 13a, IC₅₀: 10.97 μM) [5].
Table 3: Azide Coupling Products and Their Applications
Nucleophile Category | Representative Product | Key Biological Activity | Yield Range |
---|---|---|---|
Primary alkylamines | N-Isopropyl-2-(4-oxobenzotriazin-3-yl)acetamide (9a) | E. coli Fab-H binding affinity (-8.2 kcal/mol) | 65–78% |
Secondary cyclic amines | N-Morpholino-2-(4-oxobenzotriazin-3-yl)acetamide (10h) | Moderate HepG2 cytotoxicity (IC₅₀ 48.7 μM) | 70–82% |
Amino acid methyl esters | Methyl 2-(2-(4-oxobenzotriazin-3-yl)acetamido)acetate (11a) | Antibacterial (MIC 6.25 μg/mL vs E. coli) | 75–88% |
Aromatic aldehydes | (4-Methoxybenzylidene)-2-(4-oxobenzotriazin-3-yl)acetohydrazide (13a) | Anticancer (HepG2 IC₅₀ 10.97 μM) | 80–92% |
The strategic integration of these synthetic methodologies—diazo chemistry, chemoselective alkylation, and azide-based coupling—enables systematic exploration of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate as a versatile scaffold in medicinal chemistry and materials science. Each approach offers complementary advantages in structural diversity, functional group tolerance, and scalability for targeted applications [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2